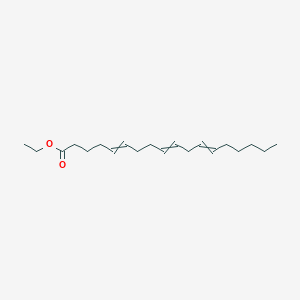

ピノレン酸エチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pinolenic Acid ethyl ester is a lipid.

科学的研究の応用

内分泌学と代謝

ピノレン酸エチルエステルは、内分泌学および代謝の研究分野で使用されています . これは、チョウセンゴヨウ (Pinus orientalis) やマツ (Pinus pinaster) の種子油に見られる多価不飽和脂肪酸です .

代謝性疾患

この化合物は、代謝性疾患の研究にも使用されています . ピノレン酸の脂質低下作用は、特定の代謝性疾患の治療に役立つ可能性があります .

肥満

ピノレン酸エチルエステルは、肥満研究で使用されています . ピノレン酸を含むチョウセンゴヨウの種子油サプリメントは、食欲を抑制することで肥満に役立つ可能性があります .

脂質生化学

脂質生化学の分野では、ピノレン酸エチルエステルは、特定の種子油に含まれていること、および脂質レベルへの影響から研究されています .

脂肪酸

脂肪酸の一種として、ピノレン酸エチルエステルは、脂肪酸の研究に使用されています . それは代謝的にアラキドン酸に変換されず、HepG2細胞のホスファチジルイノシトール画分におけるアラキドン酸レベルを低下させることができます .

コレステロール流出

作用機序

Target of Action

Pinolenic Acid Ethyl Ester primarily targets the phosphatidylinositol fraction of HepG2 cells . This compound is known to interact with these cells and reduce the level of arachidonic acid .

Mode of Action

Instead, it directly reduces the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% . This interaction and the resulting changes contribute to the compound’s overall activity.

Biochemical Pathways

The primary biochemical pathway affected by Pinolenic Acid Ethyl Ester involves the metabolism of arachidonic acid. By reducing the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells, Pinolenic Acid Ethyl Ester can influence various downstream effects .

Pharmacokinetics

It is known that pinolenic acid ethyl ester is a more lipophilic form of the free acid , which suggests that it may have good bioavailability.

Result of Action

The action of Pinolenic Acid Ethyl Ester results in a decrease in appetite and an increase in the satiety hormones CCK and GLP-1 . This makes it potentially useful in managing obesity.

生化学分析

Biochemical Properties

Pinolenic Acid Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .

Cellular Effects

Pinolenic Acid Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reduce cholesterol efflux in vitro .

Molecular Mechanism

At the molecular level, Pinolenic Acid Ethyl Ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a dual FFA1/FFA4 agonist with potential effect against metabolic diseases .

Dosage Effects in Animal Models

The effects of Pinolenic Acid Ethyl Ester vary with different dosages in animal models. For instance, pure pinolenic acid or ethyl ester gave robust and highly significant improvements of glucose tolerance .

特性

IUPAC Name |

ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWOSFYACMRHX-UCVSHGSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Pinolenic Acid ethyl ester interact with its target and what are the downstream effects?

A1: Pinolenic Acid ethyl ester is a dual agonist of both FFA1 and FFA4 receptors []. These receptors are G protein-coupled receptors involved in regulating various metabolic processes. Activation of these receptors by Pinolenic Acid ethyl ester has been linked to improved glucose tolerance. Christiansen et al. demonstrated that acute administration of Pinolenic Acid ethyl ester to mice resulted in a lower blood glucose response to an oral glucose challenge compared to a control group []. This suggests a potential role for Pinolenic Acid ethyl ester in improving insulin sensitivity and glucose metabolism.

Q2: What is known about the Structure-Activity Relationship (SAR) of Pinolenic Acid and its analogs in the context of FFA1 and FFA4 receptor activity?

A2: Christiansen et al. screened a variety of fatty acids for their activity towards FFA1 and FFA4 receptors []. While Pinolenic Acid itself showed strong dual agonism, the study highlighted that relatively few fatty acids exhibited selectivity for one receptor over the other. This suggests that structural modifications within the fatty acid molecule, such as chain length, degree of unsaturation, and isomerism, can significantly impact the potency and selectivity towards these receptors. Further research exploring systematic modifications of Pinolenic Acid and its analogs could contribute valuable insights into the SAR and aid in designing more selective and potent modulators of FFA1 and FFA4 receptors for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)